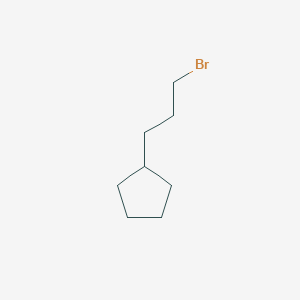

(3-Bromopropyl)cyclopentane

Description

Standard IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC guidelines, the name for the compound with the chemical structure C8H15Br, featuring a cyclopentane (B165970) ring attached to a three-carbon chain with a bromine atom at the terminal position, is 1-bromo-3-cyclopentylpropane . sigmaaldrich.comsigmaaldrich.com However, it is also commonly referred to as (3-Bromopropyl)cyclopentane . sigmaaldrich.comsigmaaldrich.comhongglory.comlookchem.combiosynth.comsigmaaldrich.comchemicalbook.comnih.govuni.luchemicalbook.comprepchem.comaaronchem.com

Positional Isomerism Considerations in Brominated Cyclic Alkane Systems

Positional isomerism is a key concept in organic chemistry, describing compounds that have the same molecular formula but differ in the position of a substituent group on a parent structure. In the context of brominated cyclic alkanes like this compound, several positional isomers can exist.

For instance, the bromine atom could be located at different positions on the propyl chain, giving rise to (1-bromopropyl)cyclopentane and (2-bromopropyl)cyclopentane. Furthermore, the point of attachment of the bromopropyl group to the cyclopentane ring could vary, although in this specific case, all positions on the cyclopentane ring are equivalent.

The stability and reactivity of these isomers can differ. For example, the formation of a primary bromoalkane like this compound via radical halogenation can be challenging due to the preference for the formation of more stable secondary or tertiary radicals. pearson.com This highlights the importance of selecting appropriate synthetic methods to achieve the desired positional isomer.

CAS Registry and Database Identifiers

To ensure unambiguous identification, chemical compounds are assigned unique identifiers by various databases. The most widely recognized of these is the CAS Registry Number.

| Identifier | Value |

| CAS Registry Number | 34094-20-7 hongglory.comlookchem.combiosynth.comsigmaaldrich.comchemicalbook.comnist.gov |

| Molecular Formula | C8H15Br hongglory.combiosynth.comsigmaaldrich.comchemicalbook.comnih.govuni.luaaronchem.comnist.gov |

| Molecular Weight | 191.11 g/mol sigmaaldrich.combiosynth.comsigmaaldrich.comchemicalbook.com |

| InChI Key | SPKXUEDYUGDPMH-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.comuni.lunist.gov |

| MDL Number | MFCD16860317 sigmaaldrich.combiosynth.comchemicalbook.comaaronchem.com |

These identifiers are crucial for searching literature, ordering the compound from suppliers, and accessing comprehensive data from various chemical and scientific databases. sigmaaldrich.comsigmaaldrich.comhongglory.combiosynth.comsigmaaldrich.comchemicalbook.comnih.govuni.luaaronchem.comnist.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKXUEDYUGDPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34094-20-7 | |

| Record name | (3-bromopropyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis

Synthesis

The synthesis of a primary bromoalkane such as this compound requires methods that favor anti-Markovnikov addition or avoid the non-selectivity of radical halogenation of alkanes. pearson.compearson.com A common and effective strategy for preparing primary alkyl bromides is from the corresponding alcohol. For instance, a plausible route to synthesize this compound would start from 3-cyclopentylpropan-1-ol. This alcohol can be converted to the target compound via a nucleophilic substitution reaction. One established method involves converting the alcohol into a better leaving group, such as a tosylate, followed by displacement with a bromide ion. A documented procedure for a similar transformation involves reacting an alcohol with a tosylating agent and then treating the resulting tosylate with a bromide salt like tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent. rsc.org

Research Findings and Applications

The primary application of this compound is as an intermediate in organic synthesis, where the bromoalkyl group can participate in a variety of reactions.

Nucleophilic Substitution: The compound's most direct use is in reactions where the bromine atom is displaced by a nucleophile to form a new bond. This makes it a valuable reagent for introducing the 3-cyclopentylpropyl moiety into larger molecules. cymitquimica.com

Monomer Synthesis for Electrocatalysis: A specific application is found in the field of polymer chemistry and electrocatalysis. In one study, this compound was implicitly related to the synthesis of novel monomers. Researchers synthesized 2-[(3-bromo-propylimino)-methyl]-phenol and its Nickel(II) complex. researchgate.net This work was part of a broader investigation into creating functionalized poly(pyrrole) films. The resulting electrode materials were tested for their electrocatalytic activity, specifically in the reduction of bromocyclopentane, demonstrating a link between bromo-alicyclic compounds and the development of new catalytic systems. researchgate.net

Precursor for Organometallic Reagents: Like other alkyl halides, this compound can be used to prepare organometallic reagents. For example, it could be converted into a Grignard reagent (by reacting with magnesium metal) or an organolithium reagent. These reagents are powerful nucleophiles used to form new carbon-carbon bonds, significantly expanding their synthetic utility. It can also be used to form phosphonium (B103445) salts, such as (3-bromopropyl)triphenylphosphonium bromide, which are precursors to ylides used in the Wittig reaction to synthesize alkenes. evitachem.com

Synthetic Methodologies for 3 Bromopropyl Cyclopentane and Analogues

Strategies for Alkyl Bromide Formation in Related Structures

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic chemistry, and several reagents and conditions have been developed to achieve this efficiently. These methods are directly applicable to the synthesis of (3-Bromopropyl)cyclopentane from its corresponding alcohol precursor, 3-cyclopentylpropan-1-ol.

A primary route for synthesizing alkyl bromides is through the substitution reaction of alcohols. byjus.com This can be accomplished using hydrogen bromide (HBr) or phosphorus tribromide (PBr3). byjus.comyoutube.com

When using HBr, the reaction mechanism depends on the structure of the alcohol. masterorganicchemistry.com For primary alcohols like 3-cyclopentylpropan-1-ol, the reaction proceeds through an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com The first step involves the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). youtube.commasterorganicchemistry.com The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. youtube.comchemistrysteps.com

Phosphorus tribromide (PBr3) is another effective reagent for converting primary and secondary alcohols into alkyl bromides, often providing higher yields and avoiding the carbocation rearrangements that can occur with HBr. byjus.commasterorganicchemistry.comchemistrysteps.com The mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, forming a good leaving group. byjus.com This is followed by an SN2 attack by a bromide ion at the carbon center. byjus.comyoutube.com This method is particularly advantageous as it proceeds under milder conditions and is less prone to side reactions. masterorganicchemistry.com

Table 1: Comparison of Reagents for Alcohol to Alkyl Bromide Conversion

| Reagent | Mechanism for 1° Alcohols | Advantages | Disadvantages |

|---|---|---|---|

| HBr | SN2 | Readily available | Can lead to carbocation rearrangements in susceptible substrates |

| PBr3 | SN2 | High yields, avoids rearrangements, mild conditions byjus.commasterorganicchemistry.com | Reagent is sensitive to moisture |

An alternative and highly effective method for preparing alkyl bromides involves a two-step process starting from an alcohol. The alcohol is first converted into a tosylate ester, which is an excellent leaving group, and then displaced by a bromide ion. lumenlearning.com

The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. lumenlearning.com This reaction converts the hydroxyl group into a tosylate group (-OTs), which is a much better leaving group than the original hydroxyl group due to the resonance stabilization of the tosylate anion. libretexts.org

The resulting tosylate can then undergo a nucleophilic substitution reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), typically in a solvent like acetone. nih.govresearchgate.net This halide exchange reaction proceeds via an SN2 mechanism, leading to the formation of the desired alkyl bromide with inversion of configuration if the carbon center is chiral. ntu.ac.uk This method is particularly useful when direct conversion of the alcohol to the bromide is problematic or leads to low yields.

Synthesis of Ketone Derivatives Incorporating the (Bromopropyl)cyclopentane Moiety

This compound serves as a crucial building block for synthesizing more complex molecules, including ketone derivatives. A common strategy for this is the alkylation of enolates. libretexts.orgpressbooks.pub

Enolates are formed by treating a ketone with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), which removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). organicchemistrytutor.comfiveable.melumenlearning.com The resulting enolate is a potent nucleophile that can react with an electrophile like this compound in an SN2 reaction. pressbooks.puborganicchemistrytutor.comlumenlearning.com

This reaction forms a new carbon-carbon bond, attaching the 3-cyclopentylpropyl group to the α-position of the ketone. libretexts.orglumenlearning.com The choice of base and reaction conditions can be critical, especially for unsymmetrical ketones, to control the regioselectivity of the alkylation. lumenlearning.com For instance, using LDA at low temperatures tends to form the less substituted (kinetic) enolate, while using a weaker base at higher temperatures can favor the more substituted (thermodynamic) enolate. lumenlearning.com

Table 2: Key Steps in the Alkylation of Ketones with this compound

| Step | Description | Reagents |

|---|---|---|

| 1. Enolate Formation | Deprotonation of the α-hydrogen of a ketone to form a nucleophilic enolate. fiveable.me | Strong base (e.g., LDA, NaH) organicchemistrytutor.comfiveable.me |

| 2. Alkylation | Nucleophilic attack of the enolate on this compound via an SN2 reaction. organicchemistrytutor.comlumenlearning.com | this compound |

Formation of Functionalized Organosilicon Cycloalkane Derivatives from Bromopropyl Precursors

Bromopropyl precursors, including this compound, are also valuable in the synthesis of organosilicon compounds. researchgate.net A common method involves the reaction of the alkyl bromide with a silicon-containing nucleophile.

One approach is to react this compound with a silyl (B83357) anion, such as tris(trimethylsilyl)methyllithium. researchgate.net This reaction would lead to the formation of a new carbon-silicon bond, incorporating the cyclopentylpropyl moiety into a larger organosilicon structure.

Another versatile strategy is hydrosilylation, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. wikipedia.orgbohrium.comlibretexts.org In this context, one could first convert this compound to 3-cyclopentylpropene via an elimination reaction. The resulting alkene can then undergo a hydrosilylation reaction with a suitable silane (B1218182) (e.g., trichlorosilane) in the presence of a metal catalyst, typically platinum-based. wikipedia.orglibretexts.org This reaction is a powerful method for creating carbon-silicon bonds and can be performed with high regio- and stereoselectivity. libretexts.orglibretexts.org The resulting organosilane can then be further functionalized as needed.

Limitations and Challenges in Selective Alkane Halogenation for Primary Bromoalkane Synthesis

While direct halogenation of alkanes might seem like a straightforward route to alkyl halides, it presents significant challenges, particularly for the selective synthesis of primary bromoalkanes like this compound. byjus.compearson.com

Free-radical halogenation, the typical mechanism for alkane halogenation, is notoriously unselective. byjus.comquora.comwikipedia.org The reaction proceeds via a chain mechanism involving the formation of radical intermediates. wikipedia.org The halogen radical can abstract any of the hydrogen atoms in the alkane, leading to a mixture of isomeric products. msu.edu

The regioselectivity of the reaction is determined by the stability of the resulting alkyl radical. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. chemistrysteps.comyoutube.com Consequently, halogenation tends to occur preferentially at tertiary or secondary carbons. youtube.comlibretexts.org

Bromination is generally more selective than chlorination because the hydrogen abstraction step is endothermic for bromine, making it more sensitive to the stability of the radical being formed. msu.edulibretexts.orgscienceinfo.com However, even with the greater selectivity of bromine, direct bromination of an alkane like propylcyclopentane (B43845) would likely yield a mixture of products, with substitution at the secondary and tertiary positions of the cyclopentane (B165970) ring and the propyl chain competing with, and likely favored over, substitution at the desired primary carbon. chemistrysteps.comlibretexts.org This lack of selectivity makes direct alkane halogenation an impractical method for the targeted synthesis of primary bromoalkanes like this compound. pearson.com

Table 3: Reactivity and Selectivity of Halogens in Free-Radical Halogenation

| Halogen | Reactivity | Selectivity | Primary Product from Propylcyclopentane |

|---|---|---|---|

| Fluorine | Very High (Explosive) quora.comscienceinfo.com | Low scienceinfo.com | Mixture of all possible fluoroalkanes |

| Chlorine | High quora.com | Low msu.edu | Mixture of chloroalkanes, favoring tertiary and secondary positions |

| Bromine | Moderate quora.com | Moderate (more selective than chlorine) msu.educhemistrysteps.com | Mixture of bromoalkanes, with a preference for tertiary and secondary positions |

| Iodine | Low (often reversible) quora.comscienceinfo.com | High | Reaction is generally not feasible |

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Pathways Involving Bromine as a Leaving Group

The primary reaction pathway for (3-Bromopropyl)cyclopentane is nucleophilic substitution, where the bromide ion serves as an effective leaving group. libretexts.org This is due to bromide being the conjugate base of a strong acid (hydrobromic acid), which makes it stable upon departure. reddit.com As a primary bromoalkane, these reactions typically proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, which involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. libretexts.orglibretexts.org

This pathway allows for the formation of a diverse range of functional groups by displacing the bromine atom. Common nucleophiles include hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines. The efficiency of these reactions depends on factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-Cyclopentylpropan-1-ol | Alcohol |

| Ethoxide (EtO⁻) | Sodium Ethoxide (NaOEt) | 1-Ethoxy-3-cyclopentylpropane | Ether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Cyclopentylbutanenitrile | Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)cyclopentane | Azide |

| Hydrosulfide (HS⁻) | Sodium Hydrosulfide (NaSH) | 3-Cyclopentylpropane-1-thiol | Thiol |

This table illustrates potential reactions based on established principles of nucleophilic substitution for primary alkyl halides.

Formation and Reactivity of Organometallic Reagents Derived from Bromoalkanes

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. This reversal of polarity (umpolung) is fundamental to the formation of organometallic reagents, which are invaluable for constructing new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-cyclopentylpropyl)magnesium bromide. google.comgoogle.com This organomagnesium halide is a powerful nucleophile and a strong base.

Synthesis of (3-cyclopentylpropyl)magnesium bromide: C₅H₉(CH₂)₃Br + Mg → C₅H₉(CH₂)₃MgBr

Grignard reagents are highly reactive towards a wide array of electrophiles, particularly carbonyl compounds. masterorganicchemistry.com For instance, reaction with formaldehyde (B43269) produces a primary alcohol, other aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. youtube.com Carboxylation with carbon dioxide, followed by an acidic workup, provides a route to carboxylic acids. youtube.com

Table 2: Selected Reactions of (3-Cyclopentylpropyl)magnesium bromide

| Electrophile | Intermediate Product | Final Product (after workup) | Product Class |

| Formaldehyde (H₂CO) | C₅H₉(CH₂)₄OMgBr | 4-Cyclopentylbutan-1-ol (B3053978) | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | C₅H₉(CH₂)₃CH(OMgBr)CH₃ | 5-Cyclopentylpentan-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | C₅H₉(CH₂)₃C(OMgBr)(CH₃)₂ | 2-Methyl-5-cyclopentylpentan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | C₅H₉(CH₂)₃COOMgBr | 4-Cyclopentylbutanoic acid | Carboxylic Acid |

This table presents expected products from the reaction of the Grignard reagent derived from this compound with various electrophiles.

Similar to Grignard reagents, organolithium reagents can be prepared from this compound. This is typically achieved through reaction with lithium metal, which contains a small amount of sodium to increase reactivity. The resulting (3-cyclopentylpropyl)lithium is an even more potent nucleophile and base than its Grignard counterpart.

Synthesis of (3-cyclopentylpropyl)lithium: C₅H₉(CH₂)₃Br + 2Li → C₅H₉(CH₂)₃Li + LiBr

The enhanced reactivity of organolithium reagents makes them suitable for reactions with less reactive electrophiles. mdpi.comrsc.org They react readily with carbonyls and can also be used in other applications, such as the formation of Gilman reagents. However, their high basicity requires careful handling to avoid side reactions, such as deprotonation of acidic protons in the substrate or solvent.

Gilman reagents, or lithium diorganocuprates, are prepared by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI). wikipedia.orgmasterorganicchemistry.com From (3-cyclopentylpropyl)lithium, the Gilman reagent lithium di(3-cyclopentylpropyl)cuprate would be formed.

Synthesis of Lithium di(3-cyclopentylpropyl)cuprate: 2C₅H₉(CH₂)₃Li + CuI → Li[Cu( (CH₂)₃C₅H₉)₂] + LiI

A key application of Gilman reagents is the Corey-House synthesis, a powerful method for forming carbon-carbon bonds by coupling with organic halides. libretexts.orgmasterorganicchemistry.com Unlike Grignard or organolithium reagents, Gilman reagents are capable of undergoing cross-coupling reactions with a wide range of alkyl, vinyl, and aryl halides. libretexts.orgmasterorganicchemistry.com This reaction allows for the precise construction of larger molecules from smaller fragments. For example, reacting lithium di(3-cyclopentylpropyl)cuprate with methyl iodide would yield 1-cyclopentylbutane.

Table 3: Corey-House Coupling Reactions with Li[Cu((CH₂)₃C₅H₉)₂]

| Organic Halide (R'-X) | Product (R-(CH₂)₃C₅H₉) |

| Methyl iodide (CH₃I) | 1-Cyclopentylbutane |

| Ethyl bromide (CH₃CH₂Br) | 1-Cyclopentylpentane |

| Vinyl bromide (CH₂=CHBr) | 5-Cyclopentylpent-1-ene |

| Phenyl iodide (C₆H₅I) | (3-Cyclopentylpropyl)benzene |

This table shows representative products from the coupling of the Gilman reagent with various organic halides.

Cyclization Chemistry Involving Bromopropyl Moieties

The bromopropyl group can participate in intramolecular reactions, leading to the formation of cyclic structures. These cyclization processes are particularly efficient when they result in the formation of stable five- or six-membered rings. libretexts.org

If a molecule contains both the this compound moiety and a nucleophilic group, such as a hydroxyl group, an intramolecular nucleophilic substitution can occur to form a cyclic ether. nih.gov For this to happen with the bromopropyl chain, the hydroxyl group must be positioned appropriately to allow for the formation of a thermodynamically stable ring.

A classic example of this type of reaction is the intramolecular Williamson ether synthesis. For instance, if 4-cyclopentylbutan-1-ol (which could be synthesized from the Grignard reagent of this compound and formaldehyde) were converted to its corresponding bromoalkane at the hydroxyl position, a different cyclization could occur. However, a more direct example involves a precursor that can cyclize via the existing C-Br bond.

Consider a substrate like 6-cyclopentyl-1-hydroxyhexan-3-ol. Deprotonation of the hydroxyl group with a base (e.g., sodium hydride, NaH) would generate an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming a substituted tetrahydrofuran ring. nih.gov The formation of five-membered rings like tetrahydrofurans is generally a favored process. taltech.ee

General Scheme for Intramolecular Cyclization:

Substrate: A molecule containing a hydroxyl group and a bromopropyl chain, positioned to allow for 5-exo-tet ring closure. (e.g., 1-cyclopentyl-5-hydroxypentan-2-ol, which upon deprotonation could attack a bromomethyl group)

Deprotonation: Treatment with a base to form an alkoxide.

Cyclization: Intramolecular SN2 attack by the alkoxide on the carbon-bromine bond.

Product: A cyclic ether, such as a substituted tetrahydrofuran.

This strategy is a cornerstone in the synthesis of many natural products and biologically active molecules that feature a tetrahydrofuran core structure. nih.gov

Strategies for Cyclopentane (B165970) Ring Construction and Annulation

The synthesis of cyclopentane rings is a significant focus in organic chemistry due to their prevalence in natural products and other biologically active molecules. baranlab.org Alkyl halides, such as this compound, serve as valuable precursors in various strategies for constructing and annulating cyclopentane rings. These methods can be broadly categorized into ionic and radical pathways.

One effective strategy involves the use of 3-halo organocuprates or Grignard reagents in a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular enolate alkylation. This two-step process allows for the formation of a new cyclopentane ring fused or spiro-annulated to the existing structure. baranlab.org

Radical cyclization reactions offer another powerful tool for cyclopentane ring construction from bromoalkyl precursors. rsc.orgrsc.orgwikipedia.org These reactions typically proceed through three main steps: selective generation of a radical, intramolecular cyclization, and conversion of the cyclized radical to the final product. wikipedia.org The generation of the initial radical from the alkyl bromide can be achieved using reagents like tributyltin hydride with a radical initiator. The subsequent intramolecular cyclization involves the attack of the radical onto a tethered multiple bond. Polysubstituted cyclopentane rings can be synthesized with a high degree of stereocontrol by carefully choosing the reaction conditions and the nature of the substituents on the acyclic precursor. rsc.org

The following table summarizes selected methods for cyclopentane construction utilizing alkyl halide precursors.

| Reaction Type | Reagents/Conditions | Key Features |

| Michael Addition/Enolate Alkylation | 3-Halo organocuprates or Grignard reagents, α,β-unsaturated ketone | Forms fused or spiro-annulated cyclopentane rings. |

| Radical Cyclization | Tributyltin hydride, triethylborane-O2 | High stereocontrol achievable; tolerant of various functional groups. rsc.orgwikipedia.org |

Reductive Coupling Reactions and Dimerization Pathways of Related Bromoalkyl Compounds

Bromoalkyl compounds can undergo reductive coupling reactions to form new carbon-carbon bonds, leading to dimerization or intramolecular cyclization. The Wurtz reaction is a classic example of such a transformation, involving the treatment of two alkyl halides with sodium metal to yield a higher alkane. ucla.eduorganic-chemistry.orgwikipedia.org

The mechanism of the Wurtz reaction is thought to involve the formation of an organosodium intermediate through a metal-halogen exchange. This intermediate then reacts with a second molecule of the alkyl halide in a process that has characteristics of a nucleophilic substitution. wikipedia.org While the reaction is conceptually simple, its practical application for coupling two different alkyl halides is often limited by the formation of a statistical mixture of products. ucla.edu However, for the dimerization of a single type of alkyl halide, like this compound, it can be a viable method to produce a symmetrical alkane.

The Wurtz coupling is particularly useful for intramolecular reactions, where a dihalide is treated with sodium to form a cyclic product. For instance, 1,6-dibromohexane (B150918) can be converted to cyclohexane. wikipedia.org To improve the yields and minimize side reactions, various other metals and metal complexes have been employed, including copper, manganese, and lithium metal with ultrasound. jk-sci.com

The table below outlines key aspects of the Wurtz reaction for the reductive coupling of bromoalkyl compounds.

| Feature | Description |

| Reaction Name | Wurtz Reaction (or Wurtz Coupling) |

| Reactants | Alkyl Halide (e.g., Bromoalkane) |

| Reagents | Sodium Metal (classical), also Li, Cu, Mn, etc. wikipedia.orgjk-sci.com |

| Product | Alkane (dimerized or cyclized) |

| Bond Formation | C-C |

| Key Intermediates | Organometallic species, possibly radical species wikipedia.org |

Electrochemical Investigations of Related Bromine-Containing Compounds and Their Catalytic Activity

The electrochemical behavior of bromine-containing organic compounds has been a subject of significant investigation, particularly in the context of electrosynthesis and catalysis. The electrochemical reduction of alkyl bromides can be a powerful method for generating reactive intermediates, such as alkyl radicals and carbanions, under mild conditions. nih.govnih.gov

The high reduction potentials of alkyl halides typically make their direct reduction challenging. nih.gov However, the use of mediators or catalysts can facilitate this process. For instance, nickel complexes have been shown to be effective catalysts for the electrochemical reduction of substituted alkyl bromides, leading to the formation of dimeric products. scispace.com In such systems, a nickel(I) complex, generated by the cathodic reduction of a nickel(II) precursor, reacts with the alkyl bromide to form an unstable organonickel intermediate which then leads to the coupled product.

Furthermore, transition-metal-free electrochemical methods have been developed. For example, the electroreductive borylation of unactivated alkyl halides has been achieved, providing a route to valuable alkyl boronic esters. nih.govorganic-chemistry.org Mechanistic studies suggest that in some cases, the reaction proceeds through the cathodic generation of an alkyl radical, which can then undergo further reactions. nih.gov

The electrochemical generation of bromine from bromide salts is another important process. uni-mainz.demdpi.com This in-situ generated bromine can act as a direct halogenating agent or as a mediator in various organic transformations. mdpi.com While this is more commonly applied to the functionalization of unsaturated compounds, the principles of electrochemical generation of reactive halogen species are relevant to the broader context of organobromine chemistry.

The catalytic activity of bromine-containing compounds can also be harnessed through non-electrochemical means. For instance, bromine radicals can be generated under mild conditions using photosensitization, enabling catalytic cycles for reactions like cycloadditions. nih.gov

The following table summarizes key aspects of the electrochemical investigations of related bromine-containing compounds.

| Electrochemical Process | Key Features | Potential Applications |

| Catalytic Reduction of Alkyl Bromides | Mediated by transition metal complexes (e.g., Nickel). scispace.com | Formation of C-C bonds (dimerization). |

| Transition-Metal-Free Electroreduction | Can lead to borylation or other functionalizations. nih.govorganic-chemistry.org | Synthesis of valuable chemical intermediates. |

| Generation of Alkyl Radicals | Formed via cathodic reduction of alkyl bromides. nih.gov | Can participate in subsequent C-C bond-forming reactions. |

| Electrochemical Generation of Bromine | From bromide salts. uni-mainz.demdpi.com | Used as a reagent or mediator in synthesis. |

Role As a Synthetic Intermediate and Building Block

Integration into Complex Molecular Architectures

The cyclopentylpropyl moiety offered by (3-bromopropyl)cyclopentane can be incorporated into more complex molecular structures through various synthetic strategies. One primary approach involves its use as an alkylating agent, where the electrophilic carbon bearing the bromine atom reacts with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond.

Additionally, this compound can be converted into its corresponding Grignard reagent, 3-cyclopentylpropylmagnesium bromide. wikipedia.orglibretexts.org This organometallic intermediate acts as a potent nucleophile, enabling the introduction of the cyclopentylpropyl group into a wide range of molecules, including the synthesis of spirocyclic systems. mdpi.combeilstein-journals.orgnih.govfrontiersin.orgnih.gov Spirocycles, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The reaction of 3-cyclopentylpropylmagnesium bromide with cyclic ketones or other suitable electrophiles can provide access to complex spirocyclic architectures.

Table 1: Potential Reactions for Integrating this compound into Complex Architectures

| Reaction Type | Reactant | Product Type | Potential Application |

| Alkylation | Nucleophiles (e.g., carbanions, enolates) | Substituted cyclopentylpropane derivatives | Building blocks for larger molecules |

| Grignard Reaction | Carbonyl compounds (aldehydes, ketones, esters) | Alcohols with a cyclopentylpropyl group | Intermediates for further transformations |

| Grignard Reaction | Cyclic ketones | Spirocyclic alcohols | Precursors to spirocyclic drugs and natural products mdpi.combeilstein-journals.orgnih.govfrontiersin.orgnih.gov |

Precursor in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various saturated heterocyclic systems, including those containing nitrogen, oxygen, and sulfur. The general strategy involves the initial alkylation of a suitable heteroatomic nucleophile with this compound, followed by an intramolecular cyclization to form the heterocyclic ring.

Nitrogen Heterocycles

The synthesis of substituted tetrahydroquinolines, a common scaffold in pharmacologically active compounds, can be envisioned using this compound. nih.govrsc.orgfrontiersin.org Alkylation of an appropriately substituted aniline (B41778) with this compound would yield an N-(3-cyclopentylpropyl)aniline intermediate. le.ac.ukorganic-chemistry.org Subsequent intramolecular cyclization, often promoted by an acid catalyst, would lead to the formation of a tetrahydroquinoline ring system with a cyclopentylpropyl substituent. nih.govresearchgate.netresearchgate.net

Oxygen Heterocycles

Similarly, oxygen-containing heterocycles such as chromanes can be synthesized. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org The alkylation of a phenol (B47542) with this compound would furnish a (3-cyclopentylpropoxy)benzene derivative. An intramolecular electrophilic aromatic substitution, typically acid-catalyzed, can then effect the cyclization to form the chromane (B1220400) ring.

Sulfur Heterocycles

The synthesis of tetrahydrothiophenes can also be achieved starting from this compound. organic-chemistry.orgresearchgate.net Reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, would introduce the necessary thiol functionality. Subsequent intramolecular nucleophilic substitution, where the thiol displaces the bromide, would lead to the formation of the five-membered sulfur-containing ring.

Table 2: Proposed Synthesis of Heterocycles from this compound

| Heterocycle Class | Nucleophile | Intermediate | Cyclization Condition | Product |

| Tetrahydroquinolines | Substituted anilines | N-(3-Cyclopentylpropyl)aniline | Acid-catalyzed intramolecular cyclization | Substituted tetrahydroquinolines nih.govrsc.orgfrontiersin.org |

| Chromanes | Phenols | (3-Cyclopentylpropoxy)benzene | Acid-catalyzed intramolecular cyclization | Substituted chromanes organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org |

| Tetrahydrothiophenes | Sulfur nucleophiles | 3-Cyclopentylpropane-1-thiol | Base-promoted intramolecular cyclization | 2-(Cyclopentylmethyl)tetrahydrothiophene |

Application in Functionalized Polymer Synthesis

The field of polymer chemistry offers potential applications for this compound in the creation of functionalized polymers. mdpi.comnih.govmdpi.comnih.gov While direct polymerization of this compound is not typical, it can be utilized to introduce the cyclopentylpropyl moiety into polymer structures through several approaches.

One strategy involves the use of a derivative of this compound as a monomer in ring-opening metathesis polymerization (ROMP). dntb.gov.ua For instance, a cyclopentene (B43876) ring functionalized with the cyclopentylpropyl group could be synthesized and subsequently polymerized using a suitable catalyst, leading to a polymer with pendant cyclopentylpropyl groups.

Alternatively, this compound or its derivatives could function as a chain transfer agent (CTA) in controlled polymerization techniques like ROMP. nih.govunifr.chrsc.orgrsc.org In this role, it would control the molecular weight of the polymer chains and introduce the cyclopentylpropyl group as an end-functional group. This approach allows for the synthesis of well-defined polymers with specific end-group functionalities. researchgate.net

Table 3: Potential Roles of this compound in Polymer Synthesis

| Role | Description | Resulting Polymer Structure |

| Monomer Precursor | A derivative containing a polymerizable group (e.g., cyclopentene) is synthesized. | Polymer with pendant cyclopentylpropyl groups. |

| Chain Transfer Agent | Used to control polymer chain length and introduce end-functionality. | Polymer with a terminal cyclopentylpropyl group. nih.govunifr.chrsc.orgrsc.org |

| Post-Polymerization Modification | The bromo-group can be used to graft the cyclopentylpropyl moiety onto an existing polymer. | Polymer with grafted cyclopentylpropyl side chains. |

Utility in Derivatization and Functional Group Interconversions

The reactive carbon-bromine bond in this compound makes it a versatile substrate for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. pearson.com This allows for the synthesis of a range of 3-cyclopentylpropane derivatives with different terminal functionalities.

Common transformations include:

Conversion to Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) yields 3-cyclopentylpropan-1-ol. nih.govchemspider.com

Conversion to Amines: Treatment with ammonia (B1221849) or primary/secondary amines leads to the corresponding primary, secondary, or tertiary amines.

Conversion to Nitriles: Reaction with cyanide salts, such as sodium cyanide, produces 4-cyclopentylbutanenitrile. This extends the carbon chain by one atom and provides a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Grignard Reagents: As previously mentioned, reaction with magnesium metal in an ether solvent affords 3-cyclopentylpropylmagnesium bromide, a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.orgorgsyn.orgorgsyn.orgyoutube.com

These transformations significantly enhance the synthetic utility of this compound, allowing it to serve as a precursor to a wide array of other compounds.

Table 4: Key Functional Group Interconversions of this compound

| Reagent | Product | Functional Group Transformation |

| Sodium hydroxide (NaOH) | 3-Cyclopentylpropan-1-ol | Bromide to Alcohol nih.govchemspider.com |

| Ammonia (NH₃) | 3-Cyclopentylpropan-1-amine | Bromide to Primary Amine |

| Sodium cyanide (NaCN) | 4-Cyclopentylbutanenitrile | Bromide to Nitrile |

| Magnesium (Mg) | 3-Cyclopentylpropylmagnesium bromide | Bromide to Grignard Reagent wikipedia.orglibretexts.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map of (3-Bromopropyl)cyclopentane can be assembled.

In ¹H NMR spectroscopy, the distinct chemical environments of protons in this compound result in a unique pattern of signals. The electron-withdrawing effect of the bromine atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. Based on the structure, six distinct proton environments are predicted.

The protons on the carbon directly bonded to the bromine atom (H-1') are the most deshielded and are expected to appear as a triplet. The protons of the cyclopentyl ring will have overlapping signals in the upfield region, typical for cycloalkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br (H-1') | 3.35 - 3.45 | Triplet (t) | 2H |

| -CH₂-CH₂Br (H-2') | 1.80 - 1.95 | Multiplet (m) | 2H |

| C₅H₉-CH₂- (H-3') | 1.40 - 1.55 | Multiplet (m) | 2H |

| -CH- (Cyclopentyl, H-1) | 1.70 - 1.85 | Multiplet (m) | 1H |

| -CH₂- (Cyclopentyl, H-2, H-5) | 1.45 - 1.65 | Multiplet (m) | 4H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.

A standard broadband-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine (C-1') will be the most downfield-shifted carbon in the alkyl chain region due to the halogen's inductive effect. The carbons of the cyclopentane (B165970) ring will appear in the typical alkane region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Br (C-1') | 33 - 36 |

| -CH₂-CH₂Br (C-2') | 32 - 35 |

| C₅H₉-CH₂- (C-3') | 38 - 41 |

| -CH- (Cyclopentyl, C-1) | 37 - 40 |

| -CH₂- (Cyclopentyl, C-2, C-5) | 32 - 34 |

Note: Predicted values are based on established correlation charts and spectral data of analogous compounds. crunchchemistry.co.ukdocbrown.info

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com For this compound, the key vibrational modes are the C-H stretches of the alkane components and the C-Br stretch.

The spectrum is expected to be dominated by strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the propyl chain and cyclopentane ring. The characteristic C-Br stretching frequency is found in the fingerprint region of the spectrum, typically at lower wavenumbers. orgchemboulder.comscribd.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2970 | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |

| C-H Wag (-CH₂X) | 1150 - 1300 | Medium |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₅Br), HRMS is crucial for confirming the molecular formula by distinguishing its exact mass from other potential formulas with the same nominal mass. A key feature for a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. jove.comjove.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Table 4: Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₅⁷⁹Br | 190.0357 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating this compound from a reaction mixture and obtaining its mass spectrum. The mass spectrum will show the molecular ion peaks and a series of fragment ions.

The fragmentation of alkyl bromides is well-characterized. jove.comjove.comyoutube.com The most common fragmentation pathway is the loss of the bromine radical (•Br) to form a stable carbocation. Another significant fragmentation is the loss of HBr. The base peak in the spectrum is often the [M-Br]⁺ fragment.

Table 5: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₈H₁₅Br]⁺ | Molecular Ion | 190 / 192 |

| [C₈H₁₅]⁺ | [M-Br]⁺ | 111 |

| [C₅H₉]⁺ | Cyclopentyl cation | 69 |

| [C₃H₆Br]⁺ | Bromopropyl cation | 121 / 123 |

X-ray Diffraction Analysis for Solid-State Structures of Derivatives

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. While specific X-ray crystallographic data for derivatives of this compound are not extensively documented in publicly available literature, the principles of this method are widely applied to characterize the three-dimensional arrangement of atoms in molecules of similar complexity. This technique provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding the stereochemistry and intermolecular interactions of a compound.

The process of X-ray diffraction analysis involves irradiating a single crystal of a derivative with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.

For derivatives of this compound, this analysis would be crucial for:

Determining stereochemistry: Establishing the absolute configuration of chiral centers, if present in the derivative.

Analyzing conformational isomers: Identifying the preferred spatial arrangement (conformation) of the cyclopentane ring and the bromopropyl side chain in the solid state.

Investigating intermolecular interactions: Understanding how molecules of the derivative pack together in the crystal lattice, which can be influenced by forces such as dipole-dipole interactions involving the bromine atom.

An illustrative example of the type of data obtained from a single-crystal X-ray diffraction study on a hypothetical crystalline derivative of this compound is presented in the interactive table below.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Chemical Formula | C₈H₁₅Br |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.34 |

| γ (°) | 90 |

| Volume (ų) | 1032.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.287 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in an X-ray diffraction study.

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods are instrumental in investigating the redox properties of molecules, providing insights into their electron transfer processes. While specific electrochemical studies focused solely on this compound are not prominent in the literature, the redox behavior of organobromine compounds, in general, is a subject of significant interest. mdpi.com Techniques such as cyclic voltammetry (CV) are frequently employed to characterize the oxidation and reduction potentials of such compounds. pnnl.gov

In a typical CV experiment, a solution of the compound of interest is subjected to a linearly varying potential, and the resulting current is measured. The resulting plot of current versus potential, known as a voltammogram, can reveal key information about the redox processes:

Oxidation and Reduction Potentials: The potentials at which electron loss (oxidation) and electron gain (reduction) occur. For an organobromine compound, the reduction of the carbon-bromine bond is often a key electrochemical event.

Reversibility of Redox Processes: Whether the electron transfer is chemically reversible or if it is followed by subsequent chemical reactions.

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the molecule.

The electrochemical reduction of alkyl bromides typically proceeds via a concerted or stepwise dissociative electron transfer mechanism, leading to the cleavage of the C-Br bond and the formation of a radical and a bromide ion. The potential at which this occurs is influenced by the molecular structure, including the nature of the alkyl group.

For this compound, electrochemical analysis would help to determine the energy required to reduce the C-Br bond and to understand the stability of the resulting intermediates. This information is valuable in the context of synthetic applications where the compound might be used as a precursor in electrochemical reactions. uni-mainz.de

Below is an interactive table presenting hypothetical data that could be obtained from a cyclic voltammetry study of this compound in a suitable organic solvent with a supporting electrolyte.

Interactive Table: Illustrative Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Reduction Peak Potential (Epc) | -2.1 V vs. Ag/AgCl |

| Process Type | Irreversible |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in an electrochemical characterization study.

Computational and Theoretical Chemistry Insights

Mechanistic Probing and Reaction Pathway Analysis

Theoretical chemistry can be employed to explore the mechanisms of reactions involving (3-bromopropyl)cyclopentane, such as nucleophilic substitution (SN2) and elimination (E2) reactions.

Reaction Pathway Analysis:

Transition State Searching: Computational methods can locate the transition state structures for potential reaction pathways. For example, in an SN2 reaction with a nucleophile, the geometry and energy of the pentacoordinate transition state could be calculated.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the most favorable pathway. For instance, a computational study could compare the activation barriers for SN2 versus E2 pathways with various bases to predict the major product.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can confirm that a located transition state correctly connects the reactants and products on the potential energy surface.

While the general mechanisms of SN2 and E2 reactions for primary alkyl halides are well-understood, specific computational studies that detail the reaction pathways and energetic profiles for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior and conformational preferences of this compound, although such studies are more common for larger, more flexible molecules like polymers or biomolecules.

Conformational Analysis:

The cyclopentane (B165970) ring exists in non-planar conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert. The propyl bromide side chain also possesses conformational flexibility due to rotation around its carbon-carbon single bonds.

A comprehensive conformational search using computational methods could identify the lowest energy conformers of this compound. This would involve calculating the relative energies of various arrangements of the cyclopentane ring and the orientation of the bromopropyl group.

Molecular Dynamics:

MD simulations could model the movement of the molecule over time in different environments, such as in a solvent. This could provide insights into solvent effects on conformational preferences and reactivity.

Conclusion and Future Research Perspectives

Summary of Current Research Directions and Gaps

(3-Bromopropyl)cyclopentane serves as a versatile, yet underexplored, building block in organic synthesis. Current research predominantly utilizes its reactive carbon-bromine bond for nucleophilic substitution and organometallic reagent formation. A significant focus lies in its application as a precursor for creating more complex molecular architectures, particularly in the realm of carbon-carbon bond formation.

One of the primary research avenues involves the generation of Grignard reagents. The reaction of this compound with magnesium metal yields (3-cyclopentylpropyl)magnesium bromide, a potent nucleophile. adichemistry.comalfredstate.edu This Grignard reagent is instrumental in reactions with various electrophiles, such as aldehydes, ketones, and esters, to introduce the 3-cyclopentylpropyl moiety into a target molecule. youtube.comyoutube.com This capability is fundamental in the construction of more elaborate carbon skeletons.

Despite its utility, there are notable gaps in the current understanding and application of this compound. The direct halogenation of alkanes to selectively produce primary bromoalkanes like this compound remains a challenge due to the non-selective nature of free radical halogenation, which often leads to a mixture of products. pearson.com This lack of a highly selective and efficient synthesis method can be a limiting factor in its broader application.

Furthermore, while its use in forming Grignard reagents is established, the exploration of its participation in other important organometallic reactions, such as Suzuki, Stille, or Sonogashira couplings, is not extensively documented. Expanding the scope of its coupling reactions would significantly enhance its versatility as a synthetic intermediate. Research into the catalytic activation of the C-Br bond in this compound for cross-coupling reactions represents a promising but underdeveloped area.

A summary of the current research landscape is presented in the table below.

| Research Area | Focus | Key Findings | Research Gaps |

| Organometallic Chemistry | Formation and reactions of Grignard reagents. adichemistry.comalfredstate.edu | Efficient formation of (3-cyclopentylpropyl)magnesium bromide for C-C bond formation. youtube.comyoutube.com | Limited exploration of other organometallic derivatives and cross-coupling reactions. |

| Synthetic Methodologies | Use as an alkylating agent. | Effective in introducing the cyclopentylpropyl group via nucleophilic substitution. | Lack of diverse activation methods for the C-Br bond beyond traditional approaches. |

| Synthesis of this compound | General halogenation methods. | Free radical halogenation is a known route but suffers from low selectivity. pearson.com | Need for more selective and higher-yielding synthetic protocols. |

Emerging Avenues in Synthetic Organic Chemistry Utilizing this compound

The unique structural motif of a cyclopentane (B165970) ring attached to a three-carbon electrophilic chain positions this compound as a valuable tool for the synthesis of novel and complex molecules. Emerging applications are likely to capitalize on this feature to construct intricate molecular frameworks, particularly in the area of spirocyclic and polycyclic compounds.

An exciting and burgeoning field is the use of bifunctional reagents derived from this compound in intramolecular cyclization reactions. By introducing a nucleophilic center at the cyclopentyl ring or modifying the propyl chain, it can be used to construct fused or bridged ring systems. For instance, conversion of the bromo group to a nucleophile, followed by a reaction with an electrophilic site on the cyclopentane ring, could provide access to bicyclic systems.

The synthesis of spiro compounds, which are characterized by two rings connected by a single common atom, is another promising direction. mdpi.com These structures are prevalent in natural products with significant biological activities. frontiersin.orgbeilstein-journals.org this compound can serve as a key precursor for the synthesis of spirocycles. For example, its Grignard reagent can react with cyclic ketones, followed by subsequent cyclization reactions to form spirocyclic systems. The development of stereoselective methods for these transformations would be a particularly valuable contribution. frontiersin.org

Furthermore, the application of this compound in multicomponent reactions is an area with considerable potential. beilstein-journals.org These reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient means of building molecular complexity. Designing multicomponent reactions that incorporate this compound would enable the rapid assembly of diverse molecular libraries for applications in drug discovery and materials science.

Potential emerging synthetic applications are outlined below.

| Emerging Application | Synthetic Strategy | Potential Products |

| Intramolecular Cyclizations | Functionalization followed by ring-closing reactions. | Fused and bridged bicyclic compounds. |

| Spirocycle Synthesis | Reaction with cyclic electrophiles and subsequent cyclization. mdpi.comfrontiersin.org | Novel spiro[4.X]alkanes and related heterocyclic systems. |

| Multicomponent Reactions | Use as an electrophilic component in one-pot, multi-reactant processes. beilstein-journals.org | Highly functionalized and complex acyclic and cyclic molecules. |

| Domino Reactions | Designing sequential reactions initiated by a transformation of the bromopropyl group. | Polycyclic systems assembled with high atom economy. |

Potential for Novel Chemical Transformations and Advanced Material Applications

Beyond its role as a synthetic intermediate, this compound holds potential for enabling novel chemical transformations and for the development of advanced materials. The exploration of its reactivity under various catalytic conditions could lead to the discovery of new reactions and the synthesis of innovative materials with unique properties.

In the realm of novel transformations, the use of this compound in transition-metal-catalyzed C-H activation/functionalization reactions is a compelling prospect. Catalytic systems that can selectively activate C-H bonds on the cyclopentane ring and couple them with the bromopropyl chain or an external reagent would provide a powerful tool for late-stage functionalization and the synthesis of complex cyclopentane derivatives.

The development of advanced materials incorporating the cyclopentylpropyl moiety is another area ripe for exploration. In polymer chemistry, this compound can be used as a monomer or a modifying agent to introduce cyclopentyl groups into polymer chains. These aliphatic rings can impart desirable properties such as increased thermal stability, altered solubility, and modified mechanical properties. The synthesis of specialty polymers with tailored characteristics for applications in areas like membranes, coatings, and drug delivery systems is a plausible long-term goal. mdpi.com

Furthermore, the cyclopentane unit can serve as a scaffold for the construction of liquid crystals or other functional organic materials. By attaching mesogenic units or other functional groups to the cyclopentane ring, it may be possible to create new materials with interesting optical or electronic properties. The inherent conformational flexibility of the cyclopentane ring could also be exploited to create materials with responsive behaviors.

The potential for advanced applications is summarized in the following table.

| Application Area | Potential Contribution of this compound | Example Applications |

| Polymer Chemistry | Introduction of cyclopentyl groups to modify polymer properties. | High-performance polymers, specialty membranes, and drug delivery matrices. mdpi.com |

| Materials Science | Scaffold for the synthesis of functional organic materials. | Liquid crystals, organic light-emitting diodes (OLEDs), and molecular sensors. |

| Catalysis | Substrate for the development of new catalytic transformations. | C-H activation/functionalization, and novel cyclization reactions. |

| Supramolecular Chemistry | Building block for the design of host-guest systems and self-assembling materials. | Molecular recognition, and functional nanomaterials. |

Q & A

Q. How can researchers optimize the synthesis of (3-Bromopropyl)cyclopentane via nucleophilic substitution?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions, such as the reaction of cyclopentane derivatives with 1,3-dibromopropane. Key factors for optimization include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Temperature control : Moderate temperatures (60–80°C) balance reaction efficiency and side-product formation .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for isolating high-purity product .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks at m/z 199 (M⁺) and isotopic patterns for bromine .

- Purity Analysis : Titrimetric methods (e.g., argentometric titration) quantify residual bromide ions, ensuring >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying conditions?

Methodological Answer: Discrepancies in yields often arise from:

- Side reactions : Competing elimination (e.g., alkene formation) in high-temperature or basic conditions. Mitigate by using inert atmospheres and controlled heating .

- Solvent polarity : Low-polarity solvents favor elimination, while polar solvents enhance substitution. Systematic solvent screening (e.g., using Kamlet-Taft parameters) clarifies optimal choices .

- Catalyst decomposition : Monitor catalyst stability via TLC or in situ IR spectroscopy to adjust reaction timelines .

Q. What computational approaches are used to study the reaction mechanisms of this compound in organic synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for substitution vs. elimination pathways. For example, B3LYP/6-31G* calculations predict activation energies for bromine displacement .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, explaining yield variations in DMF vs. THF .

- QSPR Models : Relate substituent electronic effects (e.g., Hammett constants) to reaction rates for derivative synthesis .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives for drug scaffolds .

- Amination : Reaction with amines (e.g., benzylamine) yields cyclopentane-containing amines, precursors to CNS-targeting agents .

- Cyclization : Intramolecular Heck reactions generate fused bicyclic structures for anticancer candidate libraries .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which are irritants .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats mandatory due to flammability (flash point 101°C) .

- Waste Disposal : Halogenated waste must be segregated and processed via incineration with scrubbing to prevent environmental release .

Contradictions and Open Challenges

- Steric Effects : Bulky cyclopentane rings may hinder nucleophilic attack, requiring tailored catalysts (e.g., bulky phosphine ligands) .

- Thermodynamic Stability : Computational studies suggest cyclopentane ring strain influences reaction pathways, necessitating strain-energy calculations for derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.